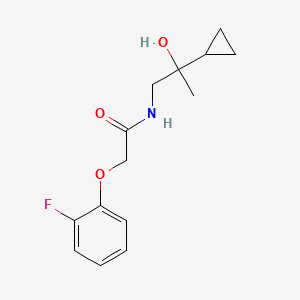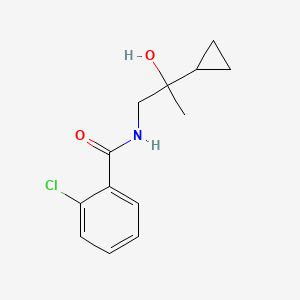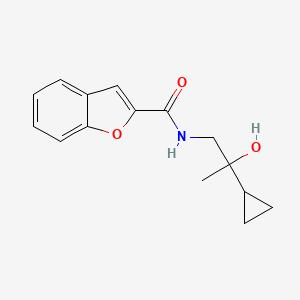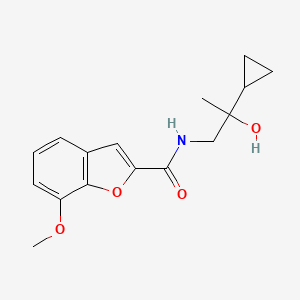
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide (NCHFPA) is an organic compound found in many pharmaceuticals, including drugs used to treat a wide range of conditions such as cancer, cardiovascular diseases, and neurological diseases. NCHFPA is a synthetic compound with a unique structure that has a wide range of applications in both medical and scientific research. In
Aplicaciones Científicas De Investigación
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrrolidines, piperidines, and imidazolines. It is also used in the synthesis of biologically active compounds, such as anti-inflammatory agents, anti-cancer agents, and antifungal agents. Additionally, this compound has been used as a catalyst in the synthesis of polymers and other materials.
Mecanismo De Acción
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide has a unique structure that allows it to interact with proteins and enzymes in a specific way. It binds to certain proteins and enzymes, resulting in a conformational change that affects their function. This binding can either activate or inhibit the function of the proteins or enzymes, depending on the particular reaction.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce the risk of cardiovascular disease. Additionally, it has been shown to have neuroprotective effects, as well as anti-diabetic and anti-obesity effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its structure allows for a wide range of applications. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without significant degradation. On the other hand, this compound has some limitations. It is a relatively reactive compound, and it can be difficult to handle in a laboratory setting. Additionally, it can be toxic if handled improperly, and it can be difficult to obtain in large quantities.
Direcciones Futuras
The use of N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide in scientific research is likely to continue to expand in the future. It has potential applications in the development of new drugs and treatments for a wide range of conditions, including cancer, cardiovascular diseases, and neurological diseases. Additionally, it has potential applications in the development of new materials and polymers. Additionally, it could be used to develop new catalysts and reagents for use in organic synthesis. Finally, it could be used to develop new methods for the synthesis of heterocyclic compounds.
Métodos De Síntesis
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide can be synthesized in a multi-step process through the reaction of a 2-fluorophenol with an alkyl halide in an aqueous-organic solvent. The reaction is then followed by a cyclization reaction with hydroxyl amine and a catalytic amount of an acid in a solvent. This process yields a cyclopropyl-2-hydroxypropyl derivative. Finally, the cyclopropyl-2-hydroxypropyl derivative is reacted with a 2-fluorophenoxyacetamide to form this compound.
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-14(18,10-6-7-10)9-16-13(17)8-19-12-5-3-2-4-11(12)15/h2-5,10,18H,6-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNNLCFLMAHYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1F)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6488397.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488401.png)
![1,3-dimethyl-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488407.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6488418.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B6488420.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide](/img/structure/B6488427.png)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6488436.png)

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6488454.png)
![1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B6488456.png)


![2-{[1,1'-biphenyl]-4-yl}-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488477.png)

